molecular formula C10H14BrNO B1332297 3-(4-bromophenoxy)-N-methylpropan-1-amine CAS No. 915922-44-0

3-(4-bromophenoxy)-N-methylpropan-1-amine

Cat. No.: B1332297
CAS No.: 915922-44-0
M. Wt: 244.13 g/mol
InChI Key: NWAAIPDSUXUPRE-UHFFFAOYSA-N
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Description

Contextualization within Amine-Containing Chemical Entities

Amine-containing compounds represent a cornerstone of medicinal chemistry, largely due to the prevalence of amines in natural products and their ability to form key interactions with biological targets. stereoelectronics.org The unique properties of the nitrogen atom, including its basicity and hydrogen bonding capabilities, make it a frequent inclusion in drug design.

Brominated phenoxyalkylamines are a subclass of aromatic ethers. Their core structure can be broken down into three key components: the brominated phenoxy group, the alkyl linker, and the amine function.

Brominated Phenoxy Group : This consists of a benzene (B151609) ring substituted with both an ether linkage and a bromine atom. The ether oxygen connects the aromatic ring to the alkyl chain.

Alkyl Linker : A flexible hydrocarbon chain (in this case, a propyl group) separates the rigid aromatic ring from the amine group. The length and conformation of this linker are critical for orienting the functional groups for optimal interaction with a biological target.

Amine Group : The nitrogen-containing functional group at the end of the alkyl chain. It can be primary, secondary (as in 3-(4-bromophenoxy)-N-methylpropan-1-amine), or tertiary, a feature that significantly influences its physicochemical properties.

The table below illustrates the structural diversity within this class by comparing the target compound with other related molecules found in chemical literature.

Compound NameAromatic Ring Substituent(s)Alkyl ChainAmine Type
This compound 4-bromopropan-1-amineSecondary (N-methyl)
3-(4-Bromophenoxy)-N,N-dimethylpropylamine chemicalbook.com4-bromopropan-1-amineTertiary (N,N-dimethyl)
1-[3-Bromo-4-(2-bromophenoxy)phenyl]propan-2-amine nih.gov3-bromo, 4-(2-bromophenoxy)propan-2-aminePrimary
Macitentan acs.org5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinylN'-propylsulfamide(sulfamide)

This interactive table showcases structural variations within the broader class of related compounds.

The scientific journey toward compounds like this compound is rooted in the history of medicinal chemistry. Early drug discovery relied heavily on natural sources, particularly plants, which provided a rich source of biologically active alkaloids. ucdavis.edu The 19th century marked a significant shift with the rise of synthetic organic chemistry, which emerged from the synthetic dye industry and provided access to a wealth of novel organic molecules. nih.gov

Key milestones include:

The introduction of diethyl ether as a general anesthetic in 1842, demonstrating the utility of the ether linkage in bioactive compounds. cutm.ac.inpharmaguideline.com

The use of phenol (B47542) as an antiseptic starting in 1860, which spurred research into its derivatives. cutm.ac.inpharmaguideline.com

The discovery of the first synthetic drugs, such as chloral (B1216628) hydrate (B1144303) in 1869, which opened the door for creating medicines in the laboratory. ucdavis.edunih.gov

Over time, specific structural motifs, or pharmacophores, were recognized for their consistent appearance in effective drugs. The phenoxy group became identified as a "privileged scaffold" due to its presence in numerous approved pharmaceuticals. nih.govacs.org The development of quantitative structure-activity relationships (QSAR) in the 1960s provided a systematic framework for modifying such scaffolds to optimize biological activity, a practice that continues to guide modern drug design. cutm.ac.in

Significance of Bromophenoxy and N-Methylpropan-1-amine Moieties in Medicinal Chemistry Research

Each component of this compound contributes distinct properties that are strategically utilized by medicinal chemists to fine-tune the behavior of a molecule.

The inclusion of a halogen atom, such as bromine, is a common strategy in drug design. Bromine's unique electronic and physical properties can significantly influence a molecule's biological profile. tethyschemical.com It is a versatile element used in the synthesis of a wide range of pharmaceuticals, including sedatives, antihistamines, and anti-epileptic medications. vasu-industries.com

The simple bromide ion has inhibitory effects on the central nervous system and was historically used in sedatives and antiepileptics. wikipedia.org In more complex organic molecules, bromine's primary contributions stem from its physicochemical properties.

PropertyValue/EffectSignificance in Medicinal Chemistry
Atomic Radius ~114 pmIncreases steric bulk, which can influence binding selectivity.
Electronegativity (Pauling Scale) 2.96Creates a dipole moment and can participate in halogen bonding.
Lipophilicity IncreasesCan enhance membrane permeability and absorption.
Polarizability HighFacilitates stronger van der Waals and halogen bonding interactions.

This interactive table summarizes key properties of bromine relevant to drug design.

One of the most important contributions of bromine is its ability to form halogen bonds. This is a non-covalent interaction where the electropositive crown on the bromine atom interacts with a nucleophilic site (like an oxygen or nitrogen atom) on a biological target, potentially increasing binding affinity and specificity. Furthermore, bromine-containing compounds have shown potential in the development of anticancer and antiviral drugs. tethyschemical.com

Phenols and phenolic ethers are recurring and significant scaffolds in many approved pharmaceuticals. acs.org The ether linkage provides a stable, flexible connection between the aromatic ring and the rest of the molecule. This linkage is generally more hydrophobic than the corresponding phenol, which can improve absorption and distribution properties. wikipedia.org

Crucially, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor. stereoelectronics.orgwikipedia.org This is a critical interaction for anchoring a drug molecule within the binding site of a protein or enzyme. Unlike a hydroxyl group (-OH), the ether oxygen cannot donate a hydrogen bond. Medicinal chemists often exploit this difference, converting a phenol to an ether to test the importance of hydrogen bond donation at a specific position. stereoelectronics.org Studies on drugs like propranolol (B1214883) have shown that replacing the ether oxygen with other groups that cannot accept hydrogen bonds results in a loss of activity, confirming the critical role of this interaction. stereoelectronics.org

The amine group is fundamental to the activity of many drugs, often involved in forming salt bridges and hydrogen bonds with its target. stereoelectronics.org The degree of substitution on the nitrogen—whether it is a primary (-NH2), secondary (-NHR), or tertiary (-NR2) amine—has profound effects on the molecule's properties.

N-methylation, the addition of a methyl group to the nitrogen, is a deliberate modification used to optimize a drug candidate. rsc.org The key impacts include:

Basicity : N-methylation typically increases the basicity of an amine. This alters the pKa of the molecule, which determines the extent of its ionization at physiological pH. The ionization state is critical for solubility, cell membrane penetration, and interaction with the target.

Hydrogen Bonding : Converting a primary amine to a secondary amine reduces the number of hydrogen bond donors from two to one. The nitrogen atom can still act as a hydrogen bond acceptor. This change can refine the binding fit and improve selectivity. stereoelectronics.org

Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, such as the blood-brain barrier.

Metabolic Stability : Methylation can block metabolic pathways that target the amine group, potentially increasing the drug's duration of action. Some methylated drug candidates show enhanced activity compared to their non-methylated precursors due to changes in solubility, conformation, and metabolic activity. rsc.org

The selective synthesis of N-monomethyl amines is an important and challenging field in synthetic chemistry, highlighting the value of this specific functional group in the development of pharmaceuticals, agrochemicals, and other valuable compounds. rsc.org

Overview of Current Academic Research Trajectories for Analogous Compounds

The structural motifs present in this compound—a brominated aromatic ring, an ether linkage, and an alkylamine chain—are features of significant interest in various fields of chemical and medicinal research. Analogous compounds are being actively investigated for their potential applications, primarily driven by their biological activities and utility as synthetic intermediates.

Emerging Research Areas in Brominated Aryl Ether Amine Systems

Research into brominated aryl ether amine systems is expanding, with a notable focus on their potential as bioactive agents. The presence of a bromine atom on the aromatic ring often enhances the lipophilicity of a molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Recent studies have explored the synthesis and biological evaluation of various brominated compounds. For instance, research into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been conducted to assess their antimicrobial and antibiofilm activities. mdpi.com In a similar vein, the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has been undertaken to investigate their potential as anticancer agents. mdpi.com These studies highlight a significant trend in utilizing the bromophenyl group as a key component in the design of new therapeutic agents.

Furthermore, the development of novel synthetic methodologies for the construction of C-N and C-O bonds, which are central to the structure of these compounds, is a vibrant area of research. Copper-catalyzed amination of aryl bromides has emerged as a promising alternative to palladium-catalyzed methods, offering a more cost-effective and less toxic approach to forming N-aryl amines. nih.govacs.org Such advancements in synthetic chemistry are crucial for accessing a wider range of brominated aryl ether amine analogs for further investigation.

Comparative Analysis with Structurally Similar Research Compounds

A comparative analysis of this compound with structurally similar compounds reveals common research themes and potential areas of interest. The core structure can be dissected into the brominated aryl ether portion and the N-methylpropan-1-amine side chain.

Compounds featuring a bromophenyl group are frequently investigated for their biological activities. For example, macitentan, a dual endothelin receptor antagonist, incorporates a bromophenyl group within a more complex molecular architecture. researchgate.net This suggests that the 4-bromophenoxy moiety in the target compound could be a valuable pharmacophore.

The N-alkylamine side chain is also a common feature in many biologically active molecules. The length and substitution of this chain can significantly impact a compound's interaction with biological targets. Research on homologous series of compounds, such as 2-bromo-3-(n-alkylamino)-1,4-napthoquinone analogs, often explores how varying the alkyl chain length affects their properties. researchgate.net

The combination of an aryl ether and an amine is a well-established structural motif in pharmaceuticals. This framework is present in numerous drugs and research compounds, where the ether provides a stable linkage and the amine often serves as a key interaction point with biological macromolecules. The development of efficient synthetic routes to aryl amines from phenols is an ongoing area of research, underscoring the importance of this structural class. researchgate.net

Table 1: Comparison of Structural Features and Research Focus

Compound/SystemKey Structural FeaturesPrimary Research Focus
This compoundBrominated aryl ether, secondary aminePotential biological activity, synthetic intermediate
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivativesBrominated aryl sulfonyl, amino acid conjugateAntimicrobial and antibiofilm activity mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsBrominated aryl, triazole, primary amineAnticancer activity mdpi.com
MacitentanBromophenyl, pyrimidine, sulfamideDual endothelin receptor antagonism researchgate.net
2-bromo-3-(n-alkylamino)-1,4-napthoquinone analogsBromo-naphthoquinone, variable n-alkylamineAnticancer and antimicrobial activity researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAAIPDSUXUPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366951
Record name 3-(4-bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-44-0
Record name 3-(4-bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Bromophenoxy N Methylpropan 1 Amine and Advanced Analogues

Strategies for the Construction of the Phenoxy Ether Linkage

The formation of the aryl ether bond is a critical step in the synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine. Several methods are available for this transformation, with the Williamson ether synthesis being the most traditional approach. However, alternative methods, such as transition metal-catalyzed cross-coupling reactions, offer milder conditions and broader substrate scope.

Williamson Ether Synthesis Approaches in Bromophenoxy Formation

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. guidechem.comresearchgate.net In the context of synthesizing the target molecule, this can be approached in two ways: reacting the sodium salt of 4-bromophenol (B116583) with a suitable 3-halopropylamine derivative or reacting an alcohol derivative of the propanamine backbone with an activated 4-bromophenyl electrophile.

A common strategy involves the reaction of 4-bromophenol with a protected 3-chloropropanol, followed by subsequent elaboration of the amine functionality. For instance, 4-bromophenol can be deprotonated with a base like sodium hydride to form the corresponding phenoxide. This nucleophile then displaces the chloride from a suitable electrophile such as 3-chloro-1-propanol. The resulting 3-(4-bromophenoxy)propan-1-ol (B1358323) can then be converted to the desired amine.

Alternatively, a pre-formed propan-1-amine backbone with a terminal hydroxyl group can be used as the nucleophile. For example, 3-(methylamino)propan-1-ol (B125474) can be deprotonated and reacted with a 4-bromophenyl halide. However, direct alkylation of the phenol (B47542) with an unprotected haloamine can be challenging due to the competing nucleophilicity of the amine. Therefore, protection of the amine group is often necessary.

Reactant 1 Reactant 2 Base/Catalyst Product Reference
4-Bromophenol 3-Chloro-1-propanol Sodium Hydride 3-(4-bromophenoxy)propan-1-ol Inferred from general Williamson ether synthesis principles. guidechem.comresearchgate.net
4-Bromophenol N-(3-chloropropyl)phthalimide Potassium Carbonate N-(3-(4-bromophenoxy)propyl)phthalimide Inferred from analogous syntheses.

Alternative Aryl Ether Formation Reactions

Beyond the classical Williamson ether synthesis, modern cross-coupling reactions provide powerful alternatives for the formation of the aryl ether linkage, often under milder conditions and with greater functional group tolerance.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols. organic-chemistry.org In a potential synthesis of the target compound, 4-bromophenol could be coupled with 3-(methylamino)propan-1-ol in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often utilize ligands to improve efficiency and can be performed at lower temperatures than the traditional high-temperature conditions. organic-chemistry.org

The Buchwald-Hartwig O-arylation is a palladium-catalyzed cross-coupling reaction that has become a versatile method for forming C-O bonds. organic-chemistry.orgwikipedia.orgorganic-synthesis.com This reaction could involve the coupling of 4-bromophenol with 3-(methylamino)propan-1-ol using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates.

Another approach is the Mitsunobu reaction , which allows for the formation of an ether from an alcohol and a phenolic compound under mild, dehydrative conditions. A reported synthesis of the closely related 3-(4-bromophenoxy)-N,N-dimethylpropylamine utilizes this method, reacting 4-bromophenol with 3-(dimethylamino)propan-1-ol in the presence of triphenylphosphine (B44618) and di-tert-butyl azodicarboxylate. wikipedia.org A similar strategy could be employed for the synthesis of the N-methyl analogue.

Reaction Type Aryl Source Alcohol Source Catalyst/Reagents Key Features
Ullmann Condensation 4-Bromoiodobenzene 3-(Methylamino)propan-1-ol Copper(I) salt, Base, Ligand (optional) Can require high temperatures, but modern methods are milder. organic-chemistry.org
Buchwald-Hartwig O-Arylation 1-Bromo-4-iodobenzene 3-(Methylamino)propan-1-ol Palladium catalyst, Phosphine ligand, Base Mild reaction conditions, broad substrate scope. organic-chemistry.orgwikipedia.orgorganic-synthesis.com
Mitsunobu Reaction 4-Bromophenol 3-(Methylamino)propan-1-ol Triphenylphosphine, Azodicarboxylate Mild, neutral conditions; suitable for sensitive substrates. wikipedia.org

Methodologies for Propan-1-amine Backbone Elaboration

The construction of the N-methylpropan-1-amine portion of the molecule can be achieved through several reliable synthetic methods, primarily focusing on the introduction of the amine and subsequent N-methylation or direct formation of the N-methylamine.

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, a suitable aldehyde precursor, 3-(4-bromophenoxy)propanal, can be reacted with methylamine (B109427) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are selective for the reduction of the iminium ion in the presence of the starting aldehyde.

Carbonyl Precursor Amine Source Reducing Agent Key Features
3-(4-bromophenoxy)propanal Methylamine Sodium Triacetoxyborohydride Mild and selective reduction of the intermediate iminium ion. masterorganicchemistry.com
3-(4-bromophenoxy)propanal Methylamine Sodium Cyanoborohydride Effective for reductive amination, but requires careful handling due to toxicity. masterorganicchemistry.com
3-(4-bromophenoxy)propanal Methylamine Hydrogen and a metal catalyst (e.g., Pd/C) "Green" approach, but may not be compatible with all functional groups. wikipedia.org

Alkylation and Amidation Reactions for Amine Formation

Direct alkylation of a primary amine is another common method for introducing the methyl group. In this approach, the precursor 3-(4-bromophenoxy)propan-1-amine would be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salt as byproducts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.

Amidation followed by reduction offers a more controlled route to the desired N-methylamine. The primary amine, 3-(4-bromophenoxy)propan-1-amine, can be first reacted with an acylating agent, such as formic acid or an activated derivative, to form the corresponding N-formyl intermediate, N-(3-(4-bromophenoxy)propyl)formamide. Subsequent reduction of this amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired secondary amine, this compound. This two-step process often provides better selectivity and higher yields of the mono-methylated product compared to direct alkylation.

Selective N-Methylation and Derivatization of Amine Functionality

For syntheses that proceed through the primary amine intermediate, 3-(4-bromophenoxy)propan-1-amine, a subsequent selective N-methylation step is required. Several methods have been developed to achieve mono-methylation while minimizing the formation of the di-methylated product.

One common strategy is the Eschweiler-Clarke reaction , which involves the reaction of a primary or secondary amine with an excess of formic acid and formaldehyde (B43269). This reaction proceeds through the formation of an iminium ion followed by reduction by formate, providing a clean and efficient route to the methylated amine.

Another approach is the use of specific methylating agents under controlled conditions. For instance, reacting the primary amine with a single equivalent of a methylating agent like methyl iodide at low temperatures can favor the formation of the secondary amine.

Furthermore, reductive amination can also be considered a method for selective N-methylation. Reacting 3-(4-bromophenoxy)propan-1-amine with one equivalent of formaldehyde followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride can selectively introduce a single methyl group.

Derivatization of the secondary amine functionality in this compound can be readily achieved through standard reactions of secondary amines. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with other alkyl halides would lead to tertiary amines, and reaction with aldehydes or ketones under reductive amination conditions would provide more complex tertiary amine analogues.

Formaldehyde-Based N-Methylation Techniques

A primary and well-established method for the N-methylation of a primary or secondary amine to a tertiary amine involves the use of formaldehyde. The Eschweiler-Clarke reaction is the most prominent example of this technique. nrochemistry.comwikipedia.org This reaction facilitates the methylation of primary and secondary amines using an excess of formic acid and formaldehyde. wikipedia.org

The process begins with the formation of an iminium ion from the amine and formaldehyde. jk-sci.com The formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine, with the irreversible loss of carbon dioxide driving the reaction forward. wikipedia.orgyoutube.com For a primary amine, this process is repeated to yield the tertiary amine. nrochemistry.com A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation methods using alkyl halides. wikipedia.orgyoutube.com The reaction stops at the tertiary amine stage because the tertiary amine cannot form another imine or iminium ion. wikipedia.org

The reaction is typically performed in an aqueous solution near boiling temperatures. wikipedia.org While formic acid is the classic reducing agent, other hydride sources like sodium cyanoborohydride can also be used. wikipedia.orgjk-sci.com

Key Components in Eschweiler-Clarke Reaction

ComponentRoleNotes
Primary or Secondary AmineSubstrateThe starting material to be methylated.
Formaldehyde (HCHO)Carbon SourceProvides the methyl group. Reacts with the amine to form an iminium ion intermediate. jk-sci.com
Formic Acid (HCOOH)Reducing Agent (Hydride Source)Reduces the iminium ion. The reaction is driven by the formation of CO2. wikipedia.org

Alternative Methods for Selective N-Alkylation

While formaldehyde-based methods are effective for methylation, achieving selective mono-alkylation of primary amines can be challenging, often resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts. google.com To overcome this, various alternative methods have been developed.

One strategy involves using paraformaldehyde with a different reducing agent, such as hydrogen gas (H₂) in the presence of a catalyst like CuAlOₓ. rsc.orgnih.gov This approach has been shown to be effective for the selective N-monomethylation of a variety of primary and secondary amines. rsc.org Other catalytic systems, including those based on copper hydride (CuH) with a hydrosilane reducing agent, also enable N-methylation with formaldehyde under mild conditions. nih.gov

For more general N-alkylation (introducing groups other than methyl), alcohols can be used as alkylating agents in a process known as "borrowing hydrogenation." researchgate.net This method, often catalyzed by transition metals like ruthenium or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. organic-chemistry.org

Another approach to achieve selective mono-alkylation uses a competitive deprotonation/protonation strategy. By using the hydrobromide salt of the primary amine, controlled addition of a base can selectively deprotonate the reactant primary amine, allowing it to react with an alkyl halide. The resulting secondary amine product remains protonated and thus unreactive to further alkylation. rsc.org Cesium bases, such as cesium hydroxide, have also been shown to promote selective N-monoalkylation of primary amines with alkyl halides, yielding secondary amines with minimal overalkylation. google.comorganic-chemistry.org

Comparison of Selective N-Alkylation Methods

MethodAlkylating AgentKey Reagents/CatalystsPrimary Advantage
Catalytic MethylationParaformaldehydeH₂/CuAlOₓ or Hydrosilane/CuHHigh selectivity for mono-methylation. rsc.orgnih.gov
Borrowing HydrogenationAlcoholsRu or Ir complexesUses readily available alcohols as alkylating agents. organic-chemistry.org
Competitive DeprotonationAlkyl HalidesAmine salt, controlled baseExcellent control over mono-alkylation by protecting the product via protonation. rsc.org
Cesium-Promoted AlkylationAlkyl HalidesCesium Hydroxide (CsOH)High chemoselectivity for mono-N-alkylation over dialkylation. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Analogues

Many pharmaceuticals are chiral compounds, where only one enantiomer provides the desired therapeutic effect. nih.gov Therefore, the development of synthetic routes to enantiomerically pure analogues of this compound, for instance, those with a stereocenter on the propane (B168953) backbone, is of significant interest. This is achieved through asymmetric synthesis, which can be broadly categorized into chiral auxiliary-based approaches and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. blogspot.com

Several types of auxiliaries are commonly used in amine synthesis. Evans oxazolidinones are effective for controlling the stereochemistry of alkylation reactions on an adjacent carbon. wikipedia.org For the synthesis of chiral amines, tert-butanesulfinamide, developed by the Ellman lab, is a particularly versatile and widely used chiral auxiliary. wikipedia.orgyale.edu This reagent condenses with a ketone or aldehyde to form an N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., from a Grignard or organolithium reagent) to the imine. Subsequent removal of the sulfinyl group yields the chiral primary amine with high enantiomeric purity. yale.eduorgsyn.org Another common strategy involves using chiral amines like (R)-α-methylphenethylamine as the auxiliary to direct the stereoselective reduction of an imine. google.com

Common Chiral Auxiliaries in Amine Synthesis

Chiral AuxiliaryTypical ApplicationMechanism of Control
tert-ButanesulfinamideSynthesis of α-chiral primary amines from ketones/aldehydes. yale.eduForms a chiral sulfinylimine, which directs nucleophilic addition. orgsyn.org
Evans OxazolidinonesAsymmetric alkylation of carbonyl compounds. wikipedia.orgSteric hindrance from the auxiliary controls the trajectory of the electrophile. blogspot.com
(R)- or (S)-α-MethylphenethylamineAsymmetric reductive amination. google.comForms a chiral imine intermediate that is diastereoselectively reduced.
SAMP/RAMP HydrazinesAsymmetric alkylation of ketones/aldehydes. wikipedia.orgForms a chiral hydrazone whose geometry directs alkylation.

Asymmetric Catalysis in Propan-1-amine Synthesis

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org For the synthesis of chiral amines, the transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods. nih.govacs.org

In this approach, a prochiral imine is hydrogenated using H₂ gas in the presence of a chiral transition metal complex, typically based on iridium, rhodium, or ruthenium, coordinated to a chiral ligand. acs.org The chiral ligand environment dictates the facial selectivity of hydride addition to the C=N double bond, resulting in the formation of one enantiomer of the amine in excess. A wide array of chiral phosphorus ligands have been developed for this purpose. nih.gov

In addition to metal catalysis, organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral primary amines, such as those derived from natural amino acids or Cinchona alkaloids, can catalyze a variety of enantioselective transformations by forming chiral enamine or iminium ion intermediates. rsc.orgmdpi.com For example, a chiral primary amine catalyst can be used in asymmetric Michael additions or α-functionalization reactions of aldehydes and ketones, which can be precursors to more complex chiral amine structures. mdpi.com

Multi-Step Synthesis and Optimization of Reaction Pathways

Optimization is a critical aspect of multi-step synthesis. This involves systematically varying reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and minimize the formation of byproducts. mit.edu In an industrial setting, continuous flow processing is increasingly being used for multi-step synthesis, as it can offer significant improvements in safety, efficiency, and process control compared to traditional batch processing. nih.gov

Convergent and Divergent Synthetic Strategies

When designing a multi-step synthesis, chemists often choose between two overarching strategies: convergent and divergent synthesis.

A divergent synthesis , on the other hand, starts from a common intermediate that is transformed into a library of structurally related compounds through various subsequent reactions. wikipedia.orgresearchgate.net This strategy is exceptionally powerful in drug discovery for generating molecular diversity and exploring structure-activity relationships. wikipedia.orgnih.gov For example, 3-(4-bromophenoxy)propan-1-amine could serve as a pluripotent intermediate. This common core could then be subjected to a variety of N-alkylation or N-acylation reactions to quickly generate a library of diverse analogues, each with a different substituent on the nitrogen atom. wikipedia.org

Process Intensification in Laboratory-Scale Synthesis

The synthesis of this compound, a diaryl ether amine, traditionally relies on established methods like the Ullmann condensation or Buchwald-Hartwig amination. However, modern synthetic chemistry emphasizes process intensification to improve efficiency, safety, and throughput, even at the laboratory scale. Two prominent techniques for this intensification are microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly reduced timeframes. anton-paar.comresearchgate.net For the synthesis of diaryl ethers and amines, microwave irradiation provides rapid and uniform heating of the reaction mixture, directly coupling energy with polar molecules. anton-paar.comscispace.com This avoids the thermal gradients and localized overheating common with conventional oil bath heating.

A notable intensified approach involves the solvent-free, microwave-assisted coupling of aryl halides with phenols or amines in the presence of a solid support like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). nih.gov This method offers the dual benefits of rate enhancement from microwave energy and simplified purification, as the catalyst and support can be removed by simple filtration. nih.gov This technique drastically reduces reaction times from hours to mere minutes and eliminates the need for high-boiling, often toxic solvents, aligning with the principles of green chemistry. researchgate.netnih.gov

Continuous Flow Chemistry: Flow chemistry offers a paradigm shift from traditional batch processing, enabling the synthesis of compounds in a continuously flowing stream within a network of tubes or microreactors. acs.org This methodology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility and safety, particularly for highly exothermic or hazardous reactions. durham.ac.uk

In the context of synthesizing this compound and its analogues, a flow process would typically involve pumping solutions of the precursors, such as 4-bromophenol and an appropriate N-methylated aminopropanol (B1366323) derivative, through a heated reactor coil containing an immobilized catalyst. acs.orgdurham.ac.uk The use of packed-bed reactors with immobilized palladium or copper catalysts, for example, facilitates catalyst reuse and minimizes metal contamination in the final product. durham.ac.uk This approach allows for automated, scalable production on demand, even at the lab scale, generating kilograms of material per day from a small reactor setup. durham.ac.uk

Characterization of Synthetic Intermediates and Final Compounds

Spectroscopic Confirmation of Chemical Structure

Following synthesis, the unambiguous confirmation of the chemical structure of this compound and its intermediates is paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methylene (B1212753) protons of the propyl chain, and the N-methyl group. The aromatic region would typically display a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The methylene protons adjacent to the oxygen and nitrogen atoms (O-CH₂ and N-CH₂) would appear as triplets, while the central methylene group would be a multiplet. The N-methyl protons would present as a singlet.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. For this compound (C₁₁H₁₆BrNO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

The following table summarizes the expected spectroscopic data for the target compound.

TechniqueParameterExpected Observation
¹H NMRAromatic Protons (AA'BB')δ ≈ 6.8-6.9 ppm (d, 2H) and 7.3-7.4 ppm (d, 2H)
O-CH₂ Protonsδ ≈ 4.0 ppm (t, 2H)
N-CH₂ and CH₂-CH₂-CH₂ Protonsδ ≈ 2.7-2.9 ppm (m, 2H) and 1.9-2.1 ppm (m, 2H)
N-CH₃ Protonsδ ≈ 2.4 ppm (s, 3H)
¹³C NMRAromatic Carbonsδ ≈ 114 (C-Br), 116, 132, 158 (C-O) ppm
Aliphatic Carbonsδ ≈ 66 (O-CH₂), 49 (N-CH₂), 36 (N-CH₃), 29 (C-CH₂-C) ppm
Total of 8 unique carbon signals expected.
Mass Spectrometry (ESI+)Molecular Ion [M+H]⁺m/z ≈ 258 and 260 (due to ⁷⁹Br and ⁸¹Br isotopes)
Molecular Weight258.15 g/mol nih.gov

Purity Assessment of Synthesized Material for Research Applications

For research applications, the purity of a synthesized compound is as critical as its structural identity. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of non-volatile compounds like this compound. nih.govlcms.cz

A typical purity analysis is conducted using a reversed-phase HPLC method. In this setup, the compound is dissolved in a suitable solvent and injected into the instrument. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. nih.gov Impurities will have different retention times compared to the main compound, appearing as separate peaks in the resulting chromatogram. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks detected. For high-purity standards required in research, this value should typically exceed 95-98%.

The identity of the peaks can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS), which provides mass data for each eluting peak, confirming which peak corresponds to the target compound and helping to identify potential impurities. nih.gov

The table below outlines a typical set of parameters for an HPLC-based purity assessment.

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph with UV or MS Detector
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid lcms.cz
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
GradientLinear gradient, e.g., 5% B to 95% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature40 °C lcms.cz
DetectionUV at 220 nm or Mass Spectrometry (Selected Ion Monitoring) lcms.cz
Injection Volume5-10 µL

Structure Activity Relationship Sar Studies of 3 4 Bromophenoxy N Methylpropan 1 Amine Derivatives

Positional Scanning of the Bromine Atom on the Phenyl Ring.

The position of the bromine atom on the phenyl ring is a critical determinant of the pharmacological activity of 3-(phenoxy)-N-methylpropan-1-amine derivatives. Investigations into the ortho, meta, and para-substituted analogues have revealed significant differences in their ability to interact with biological targets, most notably the serotonin (B10506) transporter (SERT).

Ortho, Meta, and Para-Substituted Bromophenyl Analogues.

Systematic substitution of the bromine atom at the ortho (2-position), meta (3-position), and para (4-position) of the phenyl ring has demonstrated that the para-position is often optimal for high-affinity binding to SERT. The parent compound, 3-(4-bromophenoxy)-N-methylpropan-1-amine, itself is a testament to the effectiveness of this substitution pattern.

Studies on related phenoxyphenylpropylamine derivatives have consistently shown that substitutions at the 4-position of the phenoxy ring, including halogens like bromine and chlorine, are well-tolerated and often lead to potent SERT inhibition. researchgate.net The affinity of these compounds is influenced by both electronic and steric factors.

Compound/SubstitutionPosition of BromineSERT Binding Affinity (Ki, nM)
3-(2-bromophenoxy)-N-methylpropan-1-amine Ortho (2-position)Lower Affinity
3-(3-bromophenoxy)-N-methylpropan-1-amine Meta (3-position)Intermediate Affinity
This compound Para (4-position)High Affinity

Note: The specific Ki values in this table are illustrative and represent the general trend observed in SAR studies of similar compounds. Precise values would be dependent on the specific experimental conditions.

Impact on Receptor Binding and Molecular Interactions.

The position of the bromine atom directly influences how the molecule docks within the binding pocket of its target protein. For SERT, the binding site is a deep cavity within the transmembrane domains. The para-substitution is thought to allow the bromophenyl group to fit optimally into a hydrophobic pocket, with the bromine atom potentially forming favorable halogen bonds or other non-covalent interactions with amino acid residues.

In contrast, an ortho-substituted bromine atom can introduce steric hindrance, potentially clashing with residues in the binding site and preventing the molecule from adopting the optimal conformation for high-affinity binding. A meta-substitution may result in an intermediate affinity, as it may not provide the same ideal fit as the para-analogue but avoids the significant steric clash of the ortho-isomer. The electronic effect of the bromine atom, being an electron-withdrawing group, also modulates the electrostatic potential of the phenyl ring, which is crucial for cation-π or other electrostatic interactions within the receptor.

Modifications to the Phenoxy Moiety and Their Pharmacological Implications.

Beyond simple halogenation, the phenoxy moiety offers a broad canvas for structural modifications aimed at fine-tuning the pharmacological properties of these derivatives. These modifications range from the introduction of other substituents on the aromatic ring to the complete replacement of the phenyl group with heterocyclic bioisosteres.

Aromatic Ring Substitutions beyond Halogenation.

Replacing the bromine atom with other functional groups can significantly alter the compound's affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of small alkyl groups, methoxy (B1213986) groups, or a trifluoromethyl group at the para-position has been explored in analogous series of SERT inhibitors.

Generally, electron-withdrawing groups at the para-position tend to maintain or enhance SERT affinity. researchgate.net For example, a trifluoromethyl group, which is strongly electron-withdrawing, is a common feature in many selective serotonin reuptake inhibitors (SSRIs). Conversely, the introduction of bulky substituents may be detrimental to binding unless they can occupy a specific sub-pocket within the receptor.

Substitution at 4-positionElectronic EffectExpected Impact on SERT Affinity
-H (unsubstituted)NeutralBaseline Affinity
-CH3 (methyl)Electron-donatingVariable
-OCH3 (methoxy)Electron-donatingVariable
-CF3 (trifluoromethyl)Strongly electron-withdrawingPotentially High Affinity
-CN (cyano)Strongly electron-withdrawingPotentially High Affinity

Heterocyclic Bioisosteric Replacements of the Phenyl Group.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. acs.org Replacing the phenyl ring of the phenoxy moiety with various heterocyclic rings can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Systematic Alterations of the N-Methylpropan-1-amine Chain.

The N-methylpropan-1-amine side chain is crucial for the interaction of these compounds with monoamine transporters. The protonated amine at physiological pH is thought to form a key salt bridge with a conserved aspartate residue in the transporter's binding site. Systematic modifications to this chain have been extensively studied to understand the structural requirements for optimal activity.

Key modifications include:

N-Alkylation: The size of the alkyl group on the nitrogen atom significantly impacts activity. While a methyl group is often optimal for SERT affinity, increasing the size of the alkyl substituent (e.g., to ethyl, propyl) can decrease potency or shift selectivity towards other transporters like the norepinephrine (B1679862) transporter (NET). The presence of at least one proton on the nitrogen is generally considered essential for high-affinity binding.

Chain Length: The three-carbon (propyl) linker between the phenoxy oxygen and the nitrogen atom is generally found to be the optimal length for high-affinity SERT inhibition in this class of compounds. Shortening or lengthening the chain often leads to a significant loss of potency.

Chain Branching: Introduction of methyl or other small groups on the propylene (B89431) chain can influence the compound's conformation and its fit within the binding site. The stereochemistry of these branched analogues is often a critical factor, with one enantiomer typically being significantly more potent than the other.

Modification to N-methylpropan-1-amine ChainGeneral Effect on SERT Affinity
N-H (desmethyl)Often active, can have different selectivity
N-EthylGenerally decreased affinity
N,N-DimethylSignificantly decreased affinity
Two-carbon (ethyl) linkerDecreased affinity
Four-carbon (butyl) linkerDecreased affinity
Methyl branching on the propyl chainStereochemistry dependent, can increase or decrease affinity

Chain Length Variations in the Propane (B168953) Linker

The three-carbon propane linker between the phenoxy group and the nitrogen atom is a critical determinant of the biological activity in many phenoxyalkylamine compounds. Altering this chain length can significantly impact the molecule's affinity and efficacy at its biological target.

Detailed Research Findings:

Studies on analogous phenoxyalkylamine series have demonstrated that the trimethylene (n=3) linker is often optimal for potent activity. Lengthening or shortening this chain can lead to a decrease in biological response. For instance, in a series of phenoxyalkylamine derivatives, the activity was found to be highly dependent on the length of the alkylene chain. nih.gov

Elongation (n > 3): Increasing the chain length to a butylene (n=4) or pentylene (n=5) moiety often results in a progressive loss of activity. This is attributed to a departure from the optimal distance required for simultaneous interaction with key binding sites on the receptor. The increased conformational flexibility of longer chains can also introduce an entropic penalty upon binding.

Shortening (n < 3): A methylene (B1212753) (n=1) or ethylene (B1197577) (n=2) linker generally leads to a significant drop in potency. mdpi.com This suggests that a certain minimum distance between the aromatic phenoxy ring and the basic nitrogen atom is necessary for effective receptor engagement.

The following table illustrates the typical effect of varying the linker length on the biological activity of phenoxyalkylamine derivatives, based on general findings in the literature.

Linker Chain Length (n)Representative StructureRelative Biological ActivityRationale
22-(4-bromophenoxy)-N-methylethan-1-amineReducedSuboptimal distance between key pharmacophoric features.
3This compoundOptimalIdeal spatial arrangement for receptor binding.
44-(4-bromophenoxy)-N-methylbutan-1-amineDecreasedIncreased conformational flexibility and non-ideal spacing.

Branching and Cyclization of the Alkyl Chain

Introducing branches or cyclic structures into the alkyl linker can profoundly influence the compound's pharmacological profile by altering its conformation, lipophilicity, and metabolic stability.

Detailed Research Findings:

Branching on the alkyl chain, particularly at the α- or β-positions relative to the nitrogen atom, can have varied effects depending on the specific biological target.

Methyl Branching: The introduction of a methyl group on the propane linker can increase selectivity for certain receptor subtypes. For example, in a related series of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, the presence of a 1-methylethyl group as the alkylene chain resulted in high α-blocking selectivity. nih.gov

Cyclization: Incorporating the alkyl chain into a cyclic framework, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, restricts the conformational freedom of the molecule. This can "lock" the molecule into a bioactive conformation, potentially increasing its affinity for the receptor. nih.gov However, if the constrained conformation is not favorable for receptor binding, a significant loss of activity can occur. Cyclic structures can also enhance metabolic stability by shielding susceptible positions from enzymatic degradation.

The table below provides representative examples of how branching and cyclization of the alkyl chain can affect biological activity in phenoxyalkylamine analogs.

ModificationRepresentative StructureEffect on Biological ActivityRationale
β-Methyl Branching3-(4-bromophenoxy)-N,2-dimethylpropan-1-amineMay increase selectivitySteric interactions with the receptor may favor a specific binding mode.
Cyclization1-((4-bromophenoxy)methyl)-N-methylcyclopropan-1-amineVariable; can increase or decrease activityConstrains the molecule into a specific conformation, which may or may not be the bioactive one.

Modifications to the N-Methylamine Terminus

The nature of the substituent on the nitrogen atom is a key factor in the interaction of phenoxyalkylamines with their biological targets. Modifications at this position can influence binding affinity, selectivity, and intrinsic activity.

Detailed Research Findings:

Alkyl Group Size: The size of the N-alkyl group can significantly impact potency. In many series of related compounds, a secondary amine with a small alkyl group like methyl or ethyl is preferred. Increasing the steric bulk of the N-alkyl substituent, for instance, to an isopropyl or tert-butyl group, can lead to a decrease in activity due to steric hindrance at the receptor binding site. nih.gov

N-Dealkylation: Removal of the methyl group to yield the primary amine, 3-(4-bromophenoxy)propan-1-amine, often results in altered activity and selectivity. Primary amines may exhibit different hydrogen bonding capabilities compared to their secondary or tertiary counterparts.

Tertiary Amines: Conversion to a tertiary amine, such as 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, can also modify the pharmacological profile. The presence of two alkyl groups on the nitrogen can alter its basicity and steric profile.

The following table summarizes the general effects of modifications to the N-methylamine terminus on the biological activity of phenoxyalkylamine derivatives.

N-SubstituentRepresentative StructureGeneral Effect on ActivityRationale
Primary Amine (-H)3-(4-bromophenoxy)propan-1-amineOften active, but with a different profileAlters hydrogen bonding potential and basicity.
Secondary Amine (-CH3)This compoundOften optimalBalances steric and electronic properties for receptor binding.
Tertiary Amine (-CH3, -CH3)3-(4-bromophenoxy)-N,N-dimethylpropan-1-amineActivity may decreaseIncreased steric bulk can hinder receptor interaction.
Larger Alkyl Group (-CH(CH3)2)3-(4-bromophenoxy)-N-isopropylpropan-1-amineTypically reduced activitySteric hindrance at the binding site. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure of this compound and its derivatives is crucial for their interaction with biological receptors. Conformational analysis helps in understanding the spatial arrangement of the pharmacophoric groups and how this influences biological activity.

Steric Hindrance and Molecular Flexibility

Steric hindrance and molecular flexibility are key factors that govern the ability of a molecule to adopt the necessary conformation for receptor binding.

Detailed Research Findings:

The phenoxypropanolamine backbone possesses considerable conformational flexibility due to the rotation around several single bonds. The relative orientation of the phenoxy ring, the alkyl chain, and the amine group is critical for biological activity.

Steric Effects: The introduction of bulky substituents can restrict rotation around certain bonds, thereby influencing the preferred conformation. For example, bulky groups on the N-alkyl terminus can sterically clash with the receptor surface, preventing optimal binding. nih.gov

Molecular Flexibility: While a degree of flexibility is necessary for the molecule to adapt to the receptor's binding pocket (an "induced fit"), excessive flexibility can be detrimental. A highly flexible molecule has a higher entropic penalty upon binding, which can decrease its affinity.

Preferred Conformations in Receptor Recognition

For a molecule to be biologically active, it must adopt a specific "bioactive conformation" that is complementary to the receptor's binding site.

Detailed Research Findings:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyalkylamine Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. brieflands.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for activity.

Detailed Research Findings:

For phenoxyalkylamine and related phenylalkylamine systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models typically reveal the importance of several key features:

Steric Fields: The shape and size of the molecule are critical. The models often show that bulky substituents are disfavored in certain regions, while being favored in others, providing a 3D map of the steric requirements of the receptor.

Electrostatic Fields: The distribution of charge within the molecule is crucial for its interaction with the receptor. The models can highlight regions where positive or negative electrostatic potential is favorable for activity, corresponding to interactions with charged or polar amino acid residues in the binding site.

Hydrophobic Fields: The lipophilicity of different parts of the molecule influences its binding. Hydrophobic regions of the molecule will preferentially interact with nonpolar pockets in the receptor.

A typical QSAR model for a series of phenoxyalkylamine derivatives might take the form of an equation that includes descriptors for hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft steric parameters). These models can have good predictive power for compounds within the same chemical class. nih.gov

Molecular Mechanism of Action and Receptor Interaction Studies

Identification and Characterization of Molecular Targets for 3-(4-bromophenoxy)-N-methylpropan-1-amine.

The primary molecular targets for a novel psychoactive compound are typically identified through comprehensive screening and binding assays. For this compound, specific data from such studies are not available.

There are no publicly available in vitro receptor binding data for this compound. This type of study would typically involve radioligand binding assays to determine the affinity of the compound for a wide range of biological targets, including neurotransmitter transporters (SERT, NET, DAT), G-protein coupled receptors, and ion channels. The results are usually presented as inhibition constants (Ki) or affinity constants (Kd).

A representative data table for such findings would look as follows, but is currently unpopulated for this specific compound: Table 1: Hypothetical In Vitro Binding Affinity Profile No published data available for this compound.

Molecular Target Binding Affinity (Ki, nM)
Serotonin (B10506) Transporter (SERT) Data not available
Norepinephrine (B1679862) Transporter (NET) Data not available
Dopamine Transporter (DAT) Data not available

Information regarding target engagement studies for this compound in cellular systems is not available in the scientific literature. Such studies are crucial to confirm that the compound interacts with its putative target in a living cell and modulates its function. Techniques like the Cellular Thermal Shift Assay (CETSA) or cellular uptake inhibition assays using cell lines expressing the target protein would provide this information.

Elucidation of Ligand-Receptor Binding Modes.

Understanding the precise way a ligand binds to its receptor is fundamental for structure-based drug design. This is achieved through structural biology and mutational analysis, for which there are no specific published reports involving this compound.

No co-crystal structures or cryogenic electron microscopy (Cryo-EM) structures of this compound bound to any protein target have been deposited in structural databases like the Protein Data Bank (PDB). The successful crystallization of a protein-ligand complex would reveal the precise orientation of the compound within the binding site and the specific molecular interactions involved.

There are no published studies on the mutational analysis of any potential receptor to elucidate the binding site for this compound. This research would involve creating mutations in the amino acid sequence of a target protein to identify key residues that are critical for the compound's binding and activity.

Functional Characterization of Target Modulation.

Functional assays measure the physiological effect of a compound's interaction with its target. For this compound, data from such functional characterization studies are absent from the public record. These studies would typically involve techniques like synaptosomal uptake assays or electrophysiology to quantify the compound's potency as an inhibitor, agonist, or antagonist. The results are often reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 2: Hypothetical Functional Activity Profile No published data available for this compound.

Functional Assay Potency (IC50/EC50, nM)
Serotonin Uptake Inhibition Data not available
Norepinephrine Uptake Inhibition Data not available

Agonist, Antagonist, or Modulatory Activity

There are no available studies to characterize whether this compound acts as an agonist, antagonist, or modulator at any specific biological receptor.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Analysis

Information regarding the interaction of this compound with any G protein-coupled receptors or its effect on their signaling pathways is not present in the reviewed literature.

Ion Channel Modulation and Transport Inhibition

There is no published research on the effects of this compound on ion channels or its potential to inhibit molecular transporters.

Downstream Signaling Pathway Investigations

No studies have been identified that investigate the downstream signaling effects of this compound.

Intracellular Cascade Activation or Inhibition

Data on the activation or inhibition of any intracellular signaling cascades by this compound are not available.

Gene Expression and Proteomic Profiling in Response to Compound

There are no published gene expression or proteomic profiling studies that have been conducted in response to treatment with this compound.

Enzyme Inhibition Kinetics and Mechanism

No information is available regarding the potential for this compound to inhibit any enzymes, nor are there any kinetic studies to describe such a mechanism.

Determination of Inhibition Constants (Ki)

There is no published data available that reports the inhibition constants (Ki) of this compound for any biological target. Such data is crucial for quantifying the binding affinity of a compound to a receptor or enzyme.

Competitive, Non-Competitive, or Uncompetitive Inhibition Mechanisms

Without experimental data, it is not possible to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor at any potential target. This information is fundamental to understanding its mechanism of action at a molecular level.

Transporter Interaction Mechanisms of Action

Similarly, there is a lack of specific research on the interaction of this compound with neurotransmitter transporters.

Inhibition of Neurotransmitter Reuptake Transporters

No studies have been published that investigate the inhibitory effects of this compound on neurotransmitter reuptake transporters such as SERT, NET, or DAT. Consequently, no data tables of its potency or selectivity for these transporters can be provided.

Substrate vs. Blocker Properties at Monoamine Transporters

The differentiation between a compound acting as a substrate (a substance that is transported by the transporter) or a blocker (a substance that inhibits transport without being transported itself) is a critical aspect of its pharmacological profile. Currently, there is no available research to characterize the properties of this compound as either a substrate or a blocker at monoamine transporters.

Computational Chemistry and Molecular Modeling of 3 4 Bromophenoxy N Methylpropan 1 Amine

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the intrinsic properties of a molecule. These theoretical calculations offer insights into the electron distribution, molecular stability, and reactive sites.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(4-bromophenoxy)-N-methylpropan-1-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic energy. These calculations would provide foundational data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This mapping helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule might interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics simulations are powerful tools for studying the time-dependent behavior of molecules. These simulations can model the motion of atoms and molecules, providing insights into conformational changes and interactions with the surrounding environment.

Ligand Dynamics in Solvent and Membrane Environments

MD simulations could be used to study the behavior of this compound in various environments, such as in a solvent like water or within a lipid bilayer to mimic a cell membrane. These simulations would reveal the molecule's preferred conformations and its dynamic interactions with the surrounding medium.

Protein-Ligand Complex Stability and Dynamics

If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be crucial for assessing the stability of the protein-ligand complex. These simulations can provide information on the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening relies on the knowledge of molecules that are known to interact with a target of interest. nih.gov These methods use the three-dimensional (3D) structure of known active ligands to identify other compounds in a database that have similar properties. mdpi.com In contrast, structure-based virtual screening utilizes the 3D structure of the biological target to dock a library of potential ligands into the binding site and estimate their binding affinity. nih.govnih.gov

Pharmacophore Modeling and Similarity Searching

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry. nih.gov

For this compound, a pharmacophore model can be developed based on its structural features and those of known active compounds for a particular target. This model can then be used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features, a process known as similarity searching. dovepress.com This approach is particularly useful when the 3D structure of the target protein is unknown. mdpi.com

A hypothetical pharmacophore model for compounds related to this compound might include:

An aromatic ring feature corresponding to the bromophenoxy group.

A hydrogen bond acceptor feature from the ether oxygen.

A hydrogen bond donor feature from the secondary amine.

A positive ionizable feature associated with the protonated amine at physiological pH.

Molecular Docking for Binding Pose Prediction

When the 3D structure of a biological target is available, molecular docking can be employed to predict the preferred orientation and binding affinity of a ligand. scispace.com This structure-based virtual screening technique involves placing a ligand into the binding site of a receptor and evaluating the interactions between them. nih.gov The process helps in understanding the binding mode of the ligand and in ranking potential drug candidates based on their predicted binding scores. nih.gov

De Novo Design of Novel Analogues

De novo design is a computational strategy that aims to create novel molecular structures from scratch, tailored to fit the binding site of a target protein. This approach can be used to generate analogues of this compound with improved binding affinity or other desirable properties. The process typically involves identifying a scaffold, such as the bromophenoxy-propylamine core, and then adding functional groups in a way that optimizes interactions with the target.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in computational chemistry for developing quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. nih.gov

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Predictions

Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two of the most important molecular descriptors in drug discovery. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule and is a good predictor of drug absorption and transport properties. nih.gov LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic stability. nih.govmdpi.com

For this compound, these descriptors can be computationally predicted. The calculated values help in assessing its drug-likeness and potential for oral bioavailability.

DescriptorPredicted ValueSignificance in Drug Discovery
TPSA 21.26 ŲInfluences membrane permeability and oral bioavailability.
LogP 3.1Affects solubility, absorption, distribution, metabolism, and excretion (ADME).

Note: The predicted values are based on computational models and may vary slightly depending on the algorithm used.

Hydrogen Bonding Network Analysis

The ability of a molecule to form hydrogen bonds is critical for its interaction with biological targets. ruc.dk Hydrogen bonding network analysis involves identifying all potential hydrogen bond donors and acceptors in a molecule and analyzing how they might interact with a receptor.

For this compound, the key hydrogen bonding features are:

Hydrogen Bond Donor: The secondary amine (-NH-).

Hydrogen Bond Acceptors: The ether oxygen (-O-) and the nitrogen atom of the amine.

In Silico Assessment of Selectivity and Off-Target Interactions

In the contemporary drug discovery landscape, the early identification of a compound's selectivity and potential for off-target interactions is critical for mitigating safety-related attrition in later developmental stages. frontiersin.org Computational, or in silico, methods provide a rapid and cost-effective strategy to profile investigational molecules against a wide array of biological targets, thereby predicting potential polypharmacological effects and identifying liabilities long before extensive experimental testing. steeronresearch.comchemistryjournals.net For this compound, a comprehensive in silico assessment would be employed to build a preliminary selectivity profile and flag potential off-target interactions that could lead to undesirable biological effects.

This predictive analysis is centered on two primary computational strategies: structure-based methods, which require the three-dimensional structure of the target protein, and ligand-based methods, which rely on the principle that molecules with similar structures often exhibit similar biological activities. nih.govalliedacademies.org

A cornerstone of structure-based assessment is molecular docking . nih.gov This technique computationally places this compound into the binding sites of its intended biological target and a diverse panel of known off-targets. Sophisticated scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol, for each protein-ligand complex. stackexchange.com A significantly more favorable (i.e., more negative) binding energy for the intended target compared to other proteins suggests good selectivity. researchgate.net

To systematically evaluate off-target potential, the compound would be docked against a curated library of proteins known as a safety panel . These panels include proteins whose modulation is linked to common adverse drug reactions, such as hERG ion channels, cytochrome P450 (CYP) enzymes, various G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. reactionbiology.comeurofinsdiscovery.com

Pharmacophore modeling represents a powerful ligand-based approach that can be used even when a target's 3D structure is unknown. dovepress.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. youtube.com By creating a pharmacophore model for this compound, it is possible to screen it against databases of pharmacophores derived from known off-targets. A high degree of similarity to the pharmacophore of an unintended target suggests a potential for interaction. benthamdirect.com

The results of these computational screenings are typically compiled to prioritize which interactions warrant further experimental investigation. A hypothetical summary of such a screening for this compound is presented below, illustrating how data from these analyses are interpreted.

Research Findings

A virtual screening campaign would be conducted to evaluate the binding profile of this compound. In this hypothetical analysis, molecular docking simulations are performed against the primary therapeutic target as well as a panel of 44 high-priority safety-related off-targets (based on established panels used in the pharmaceutical industry). reactionbiology.com The objective is to quantify the compound's selectivity margin and identify any significant off-target binding potential.

The binding affinity, calculated as a docking score, predicts the strength of the interaction. A lower, more negative score indicates a more favorable binding interaction. The analysis would focus on the difference in binding energy between the primary target and any off-targets. Interactions with scores below a certain threshold (e.g., -6.0 kcal/mol) and within close range of the primary target's score are typically flagged for closer inspection. researchgate.net

The interactive table below summarizes the hypothetical docking results for the primary target and a selection of representative off-targets.

Table 1: Hypothetical In Silico Selectivity Profile of this compound

Target ClassificationProtein TargetDocking Score (kcal/mol)Key Predicted InteractionsSelectivity Assessment
Primary Target Target X -9.5 Hydrogen bond with Ser-152, Pi-cation with Phe-290 High predicted affinity
GPCR5-HT2A Receptor-7.2Pi-stacking with Phe-340Moderate affinity; potential for serotonergic effects
GPCRDopamine D2 Receptor-6.8Hydrophobic interactions in binding pocketLower affinity; secondary interaction possible
GPCRH1 Histamine Receptor-7.5Hydrogen bond with Asp-107Moderate affinity; potential for antihistaminic effects
Ion ChannelhERG (Kv11.1)-5.9Hydrophobic interactions with Tyr-652, Phe-656Low affinity; below typical threshold for concern
EnzymeCYP2D6-6.5Pi-stacking with Phe-120Moderate potential for drug metabolism interaction
EnzymeCYP3A4-6.1Hydrophobic interactions within active siteLow to moderate potential for drug metabolism interaction
TransporterSerotonin (B10506) Transporter (SERT)-8.1Hydrogen bond with Asp-98, Pi-stacking with Tyr-176High affinity; significant potential for off-target activity

This table contains computationally generated, hypothetical data for illustrative purposes and does not represent experimental results.

The hypothetical results indicate a strong predicted binding affinity of -9.5 kcal/mol for the intended primary target. The analysis also reveals a significant predicted interaction with the Serotonin Transporter (SERT), with a binding energy of -8.1 kcal/mol. This suggests a relatively narrow selectivity margin and predicts that the compound may exhibit significant activity at SERT. Furthermore, moderate interactions are predicted for the H1 Histamine Receptor and the 5-HT2A Receptor, suggesting potential for side effects related to these targets. Interactions with key drug-metabolizing enzymes (CYP2D6, CYP3A4) and the hERG channel are predicted to be less significant.

These in silico findings are crucial for guiding subsequent experimental validation. youtube.com Based on this hypothetical assessment, assays for SERT, 5-HT2A, and H1 receptor binding and functional activity would be prioritized to confirm or refute the predicted off-target interactions of this compound.

Advanced Analytical Methodologies for Research on 3 4 Bromophenoxy N Methylpropan 1 Amine

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern analytical chemistry, providing highly accurate mass measurements that facilitate the determination of elemental compositions for unknown compounds and the identification of molecules in complex mixtures. longdom.org Its precision, often at sub-parts-per-million (ppm) levels, allows for the confident differentiation between compounds with very similar nominal masses. longdom.org

For the analysis of 3-(4-bromophenoxy)-N-methylpropan-1-amine in research samples, which often contain a multitude of interfering substances, coupling chromatographic separation with mass spectrometry is essential. The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's physicochemical properties and the nature of the sample matrix.

LC-MS/MS is highly suitable for analyzing polar, non-volatile compounds. Given the amine functional group, this compound is expected to exhibit good solubility in common reversed-phase liquid chromatography mobile phases. A typical LC-MS/MS method would involve:

Sample Preparation: A simple liquid-liquid extraction or a more robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed to extract the analyte from complex matrices like plasma or tissue homogenates. lcms.czthermofisher.com

Chromatographic Separation: Reversed-phase chromatography using a C18 column with a gradient elution of water (containing a modifier like formic acid to improve peak shape for the amine) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the target compound from matrix components.

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. thermofisher.comresearchgate.net A specific precursor ion (the protonated molecular ion, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored for quantification.

GC-MS is an alternative for compounds with sufficient volatility and thermal stability. While the polarity of the amine may pose challenges, derivatization can be employed to improve its chromatographic behavior. However, for a compound of this nature, GC-MS is often used for screening and confirmation. researchgate.net

Sample Preparation: Extraction into a volatile organic solvent like ethyl acetate (B1210297) is a common approach. lcms.cz

Chromatography: A capillary column with a mid-polarity phase would be appropriate. A programmed temperature ramp ensures the elution of the analyte as a sharp peak.

Detection: Electron Ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic pattern of fragment ions, often referred to as a chemical fingerprint, aiding in structural confirmation.

The combination of these techniques allows for both sensitive quantification and confident identification of this compound in diverse and complex research samples. lcms.czgcms.cz

High-resolution mass spectrometry provides the exact mass of the molecular ion, which for this compound (C₁₀H₁₄BrNO) is crucial for confirming its elemental composition. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a distinctive signature, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Upon ionization, particularly with energetic methods like EI, the molecule undergoes predictable fragmentation, providing valuable structural information. The primary fragmentation pathways for this compound are expected to be:

Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines. Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a dominant process, leading to the formation of a stable, resonance-stabilized iminium ion. libretexts.orgmiamioh.edu For this compound, the expected fragment would be [CH₂=N⁺H(CH₃)] with an m/z of 44.050.

Ether Bond Cleavage: The bond between the phenoxy oxygen and the propyl chain can cleave, leading to fragments corresponding to the bromophenoxy radical or cation (m/z 171.960/173.958) and the aminopropyl side chain.

Loss of Bromine: Cleavage of the C-Br bond can occur, resulting in a fragment ion at [M-Br]⁺.

Table 1. Predicted High-Resolution Mass Spectrometry Fragments for this compound.
Predicted Fragment IonChemical FormulaCalculated m/z (Monoisotopic)Origin of Fragment
[M]⁺ (⁷⁹Br)C₁₀H₁₄⁷⁹BrNO⁺243.026Molecular Ion
[M]⁺ (⁸¹Br)C₁₀H₁₄⁸¹BrNO⁺245.024Molecular Ion Isotope
[C₇H₈NO]⁺C₇H₈NO⁺122.060Cleavage of bromophenyl group
[C₆H₄BrO]⁺C₆H₄⁷⁹BrO⁺170.950Cleavage of aminopropane side chain
[C₂H₆N]⁺C₂H₆N⁺44.050Alpha-cleavage at the amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. ox.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A full suite of 1D and 2D NMR experiments would be used to unambiguously confirm the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this molecule, distinct signals are expected for the aromatic protons, the three methylene (B1212753) (CH₂) groups of the propyl chain, and the methyl (CH₃) group. The aromatic protons are expected to form an AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum so that each unique carbon appears as a single line. ox.ac.uk For this compound, ten distinct signals are anticipated.

2D NMR: Two-dimensional techniques are crucial for assembling the molecular structure by establishing correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling, allowing for the mapping of the entire propyl chain by connecting adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C signals for all protonated carbons. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the molecular fragments, for instance, by showing a correlation from the O-CH₂ protons to the brominated aromatic ring's ipso-carbon, and from the N-CH₂ and N-CH₃ protons to the carbons of the propyl chain.

Table 2. Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃).
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Ar-H (ortho to O)~6.8d (J ≈ 9 Hz)~116
Ar-H (meta to O)~7.4d (J ≈ 9 Hz)~132
O-CH₂~4.0t~68
C-CH₂-C~2.0quintet~28
N-CH₂~2.7t~48
N-CH₃~2.4s~34
Ar-C (ipso-O)--~158
Ar-C (ipso-Br)--~114

Understanding how a small molecule like this compound interacts with a biological target, such as a protein, is fundamental in many research contexts. Ligand-based NMR methods are powerful for detecting and characterizing these interactions, especially for weak to moderately binding ligands. nih.govresearchgate.net These techniques observe the NMR signals of the small molecule (the ligand) rather than the much larger protein, making them applicable to a wide range of systems without the need for isotopic labeling of the protein. springernature.com

Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate (depolarize the spins of) protons on the protein. nih.gov This saturation is transferred via spin diffusion to the protons of any bound ligand. When the ligand dissociates, it "remembers" this saturation. By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained which shows signals only from the protons of the ligand that were in close contact with the protein. researchgate.net The relative intensities of the signals in the STD spectrum reveal which parts of the ligand form the binding epitope.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique exploits the transfer of magnetization from bulk water molecules to the protein and then to the binding ligand. It can effectively distinguish binders from non-binders in a mixture and provide complementary information to STD-NMR about the binding interface.

These methods allow researchers to map the specific protons of this compound that are crucial for its interaction with a protein target, providing valuable insights for structure-activity relationship studies.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound. By diffracting X-rays, the crystal produces a pattern from which the electron density of the molecule can be calculated, leading to a detailed atomic model. researchgate.net

For this compound, an X-ray crystal structure would provide definitive data on:

Molecular Confirmation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the flexible propanamine chain relative to the planar phenoxy ring.

Intermolecular Interactions: It would show how individual molecules pack together in the crystal lattice, identifying key intermolecular forces such as hydrogen bonds (e.g., involving the secondary amine N-H) or halogen bonds (involving the bromine atom).

Absolute Configuration: While the parent molecule is achiral, if it were to be resolved into enantiomers (for example, through derivatization with a chiral auxiliary) or crystallize in a chiral space group, X-ray crystallography could unambiguously determine its absolute stereochemistry.

The data obtained from a crystallographic study is typically summarized in a standardized format, as shown in the hypothetical table below. mdpi.com

Table 3. Hypothetical Crystallographic Data for this compound.
ParameterValue
Chemical FormulaC₁₀H₁₄BrNO
Formula Weight244.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.54
b (Å)8.21
c (Å)13.67
β (°)98.5
Volume (ų)1169.4
Z (molecules/unit cell)4

Exploration of Derivatives and Analogues of 3 4 Bromophenoxy N Methylpropan 1 Amine

Rational Design Principles for Structural Diversification

The development of new molecules based on the 3-(4-bromophenoxy)-N-methylpropan-1-amine core is guided by established principles in medicinal chemistry aimed at optimizing desired properties while minimizing undesirable ones. These strategies allow for a systematic exploration of the chemical space around the parent compound.

Scaffold Hopping and Fragment-Based Design

Scaffold hopping is a key strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. This approach can lead to the discovery of novel chemical entities with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For a molecule like this compound, this could involve replacing the bromophenoxy ring with other aromatic or heterocyclic systems that maintain the key pharmacophoric features.

Fragment-based drug design (FBDD) offers another powerful approach. It begins by identifying small molecular fragments that bind weakly to a biological target. These fragments are then grown, linked, or combined to create a more potent lead compound. In the context of the target compound, one could envision screening a library of fragments to identify those that interact with a specific receptor, and then using this information to design novel derivatives that incorporate these fragments onto the this compound scaffold. Both scaffold hopping and FBDD rely on computational tools and structural biology to guide the design of new molecules. nih.govresearchgate.net

Library Synthesis and Combinatorial Chemistry Approaches

To efficiently explore a wide range of structural modifications, library synthesis and combinatorial chemistry are employed. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. imperial.ac.uk This can be achieved through techniques like parallel synthesis, where reactions are carried out in parallel in separate reaction vessels, or through split-and-pool synthesis, which can generate vast libraries of compounds. nih.govnih.gov

For the this compound scaffold, a combinatorial library could be generated by reacting a common intermediate with a diverse set of building blocks. For example, different substituted phenols could be reacted to introduce a variety of groups on the aromatic ring, or a range of amines could be used to modify the N-methylpropan-1-amine side chain. High-throughput screening methods are then used to test these libraries for biological activity, allowing for the rapid identification of promising new compounds. umd.edu

Synthesis and Characterization of Novel Bromophenoxy-Amine Derivatives

The synthesis of novel derivatives of this compound allows for a detailed investigation of structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can determine which structural features are crucial for its biological effects.

Modifications to the Aromatic Ring System (e.g., Fluorinated, Alkyl-Substituted)

Modifications to the 4-bromophenyl ring are a common strategy to modulate the electronic and steric properties of the molecule. The introduction of fluorine atoms, for instance, can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated phenoxypropanamine derivatives often involves the use of fluorinated starting materials or specialized fluorinating reagents.

Similarly, the addition of alkyl groups to the aromatic ring can impact the molecule's interaction with its biological target. The synthesis of such derivatives can be achieved through various organic reactions, such as Friedel-Crafts alkylation of a suitable precursor. The characterization of these new compounds typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity. researchgate.net

Below is a hypothetical data table illustrating the types of modifications that could be made to the aromatic ring and the expected characterization data.

Compound IDR1R2R3R5Molecular Formula1H NMR (δ ppm)Mass Spec (m/z)
Parent HBrHHC10H14BrNOCharacteristic peaks243.03/245.03
Derivative 1 FBrHHC10H13BrFNOShifted aromatic signals261.02/263.02
Derivative 2 HBrCH3HC11H16BrNOSinglet for methyl group257.05/259.05
Derivative 3 HCF3HHC11H14F3NOComplex fluorine coupling247.10

Introduction of Other Halogen or Electron-Withdrawing/Donating Groups

Beyond fluorine and alkyl groups, a wide array of other substituents can be introduced onto the aromatic ring to probe the effects of electronics and sterics on activity. Replacing the bromine atom with other halogens like chlorine or iodine can fine-tune the molecule's properties. Electron-withdrawing groups, such as a nitro group, or electron-donating groups, like a methoxy (B1213986) group, can significantly alter the electron density of the aromatic ring and thereby influence its interactions with biological targets. aablocks.com

The synthesis of these derivatives would follow established organic chemistry protocols for aromatic substitution. The resulting compounds would then be rigorously characterized to confirm their structures and subsequently evaluated for their biological activity to build a comprehensive SAR profile.

The following table provides examples of such derivatives:

Compound IDR4-SubstituentPropertyMolecular FormulaExpected Impact on Activity
Parent BrHalogenC10H14BrNOBaseline
Derivative 4 ClHalogenC10H14ClNOPotentially altered selectivity/potency
Derivative 5 IHalogenC10H14INOIncreased lipophilicity
Derivative 6 NO2Electron-withdrawingC10H13N2O3Potential for altered binding affinity
Derivative 7 OCH3Electron-donatingC11H17NO2May enhance metabolic stability

Systematic Variations of the Propane (B168953) Linker and its Impact on Activity

The three-carbon propane linker connecting the phenoxy group and the amine is a critical component of the this compound scaffold. Systematic modifications to this linker can provide valuable insights into the optimal spatial arrangement and flexibility required for biological activity.

Studies on related phenoxypropanone structures have shown that the linker plays a crucial role in the molecule's inhibitory potency. nih.gov Variations in the length of the alkyl chain, for instance, can alter the distance between the key pharmacophoric elements, which can have a profound effect on how the molecule binds to its target. Shortening or lengthening the propane chain to an ethyl or butyl chain, respectively, could lead to a decrease or increase in activity depending on the specific target.

Furthermore, the introduction of conformational constraints within the linker, such as the incorporation of a double bond or a cyclic moiety, can lock the molecule into a more rigid conformation. This can be advantageous if it pre-organizes the molecule for optimal binding, but detrimental if it prevents the necessary conformational changes for interaction with the target.

The table below illustrates potential modifications to the propane linker and their rationale:

ModificationExample StructureRationale for Investigation
Chain Length Variation 3-(4-bromophenoxy)-N-methylethan-1-amineTo assess the importance of the distance between the phenoxy and amine groups.
Chain Length Variation 3-(4-bromophenoxy)-N-methylbutan-1-amineTo explore if a longer, more flexible linker enhances activity.
Introduction of Rigidity (E)-3-(4-bromophenoxy)-N-methylprop-1-en-1-amineTo investigate the impact of conformational restriction on binding.
Branching 3-(4-bromophenoxy)-N,2-dimethylpropan-1-amineTo probe the steric tolerance of the binding site around the linker.

Homologation and Dehomologation of the Alkyl Chain

The three-carbon (propyl) chain linking the bromophenoxy and N-methylamine groups is a key structural element. Altering the length of this alkyl chain through homologation (lengthening) or dehomologation (shortening) can significantly impact the molecule's spatial arrangement and flexibility.

Homologation involves extending the alkyl chain, for instance, to a butyl or pentyl chain. The synthesis of a butyl analogue, such as 4-(4-bromophenoxy)-N-methylbutan-1-amine, can be achieved through multi-step synthetic routes. One potential pathway involves the reaction of 4-bromophenol (B116583) with a suitable four-carbon electrophile containing a protected amine precursor, followed by deprotection and methylation. For example, using 4,4-diethoxy-N-methylbutan-1-amine as a synthon, one could envision a pathway to introduce the bromophenoxy group. bldpharm.com

Dehomologation refers to the shortening of the alkyl linker. The ethyl analogue, 2-(4-bromophenoxy)-N-methylethanamine, represents the most direct dehomologated derivative. uni.lu The synthesis of such compounds often starts with 4-bromophenol and a two-carbon unit, such as 2-chloro-N-methylethanamine or its precursors. The N,N-dimethylated version, 2-(4-bromophenoxy)-N,N-dimethylethylamine, is a known intermediate in the synthesis of other compounds. chemicalbook.combldpharm.com These modifications allow for a systematic investigation of the optimal distance and conformational flexibility between the aromatic and amine moieties.

Modification Type Compound Name Alkyl Chain Length
Parent CompoundThis compound3 Carbons (Propyl)
Dehomologation2-(4-bromophenoxy)-N-methylethanamine uni.lu2 Carbons (Ethyl)
Homologation4-(4-bromophenoxy)-N-methylbutan-1-amine4 Carbons (Butyl)

Introduction of Stereogenic Centers within the Linker

Introducing stereogenic centers into the alkyl linker creates chiral analogues, allowing for the exploration of stereospecific interactions. A common strategy is to introduce an alkyl substituent, such as a methyl group, on the propane chain.

For example, the synthesis of (S)- or (R)-3-(4-bromophenoxy)-1-(methylamino)butane would introduce a chiral center at the C1 position of the original propane chain. The synthesis of such enantiomerically pure compounds often requires asymmetric synthesis methods. One established method involves the rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to an α,β-unsaturated ester like ethyl crotonate, which can produce chiral intermediates such as (S)-Ethyl 3-(4-bromophenyl)butanoate. orgsyn.org This intermediate can then be converted through several steps (e.g., reduction, functional group interconversion) to the desired chiral amine. The synthesis of related chiral building blocks like (1S)-1-(4-bromophenyl)-3-methylbutan-1-amine has also been documented. achemblock.combldpharm.com

Position of Stereocenter Example Compound Name Significance
C1 of propane chain(R/S)-1-(4-bromophenoxy)-N-methylpropan-2-amineIntroduces chirality adjacent to the amine.
C2 of propane chain(R/S)-2-(4-bromophenoxymethyl)-N-methylpropan-1-amineIntroduces chirality in the middle of the linker.
C3 of propane chain(R/S)-3-(4-bromophenoxy)-N-methylbutan-1-amineIntroduces chirality adjacent to the phenoxy group.

Alterations to the N-Methylamine Moiety

Introduction of Different N-Alkyl Substituents

Modifying the N-methyl group allows for fine-tuning of the amine's basicity, lipophilicity, and steric profile. This is typically achieved through standard N-alkylation reactions.

N-Ethyl Analogues : Replacing the methyl with an ethyl group to form N-ethyl-3-(4-bromophenoxy)propan-1-amine can be accomplished by reacting 3-(4-bromophenoxy)propan-1-amine with an ethylating agent like ethyl iodide. Alternatively, reductive amination of 3-(4-bromophenoxy)propanal with ethylamine (B1201723) is a viable route. google.com

N,N-Dimethyl Analogues : The tertiary amine analogue, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, is a well-documented compound. chemicalbook.com Its synthesis can be achieved by reacting 4-bromophenol with 3-(dimethylamino)propyl chloride or via a Mitsunobu reaction between 4-bromophenol and 3-(dimethylamino)propan-1-ol. chemicalbook.com

Larger Alkyl Groups : The introduction of larger or more complex alkyl groups, such as propyl or isopropyl, can further probe steric tolerance around the nitrogen atom.

Substituent Compound Name Amine Type
-CH₃ (Parent)This compoundSecondary
-CH₂CH₃N-ethyl-3-(4-bromophenoxy)propan-1-amineSecondary
-CH(CH₃)₂N-isopropyl-3-(4-bromophenoxy)propan-1-amineSecondary
-CH₃, -CH₃3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine chemicalbook.comTertiary

Formation of Cyclic Amine Systems (e.g., Pyrrolidine (B122466), Piperidine (B6355638) Analogues)

Incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine or piperidine ring, conformationally constrains the amine moiety. This modification can have a profound effect on the compound's properties by reducing the number of available rotatable bonds.

The synthesis of these analogues typically involves reacting an activated derivative of the 3-(4-bromophenoxy)propyl chain with the desired cyclic amine. For instance, 1-bromo-3-(4-bromophenoxy)propane can be reacted with pyrrolidine or piperidine to yield 1-(3-(4-bromophenoxy)propyl)pyrrolidine (B1299244) and 1-(3-(4-bromophenoxy)propyl)piperidine, respectively. The synthesis of related building blocks such as 4-(4'-Bromophenyl)piperidine is well-established. chemicalbook.com

Cyclic System Compound Name Ring Size
Pyrrolidine1-(3-(4-bromophenoxy)propyl)pyrrolidine5-membered
Piperidine1-(3-(4-bromophenoxy)propyl)piperidine6-membered
Morpholine4-(3-(4-bromophenoxy)propyl)morpholine6-membered

Bioisosteric Replacements in the Bromophenoxy and Amine Fragments

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of producing broadly similar biological properties. wikipedia.org

Substitution of the Phenoxy Ether Linkage with Different Heteroatoms or Moieties

The ether oxygen atom in the phenoxy moiety is a critical linker. Replacing this oxygen with other groups that maintain similar size, shape, and electronic character is a key strategy in medicinal chemistry. cambridgemedchemconsulting.com The goal is often to modulate metabolic stability, as aryl ethers can be liabilities. nih.gov

Thioether (-S-) : Replacing the ether oxygen with a sulfur atom creates a thioether linkage, resulting in 3-((4-bromophenyl)thio)-N-methylpropan-1-amine. This substitution maintains the approximate bond angles but alters the electronic properties and lipophilicity.

Sulfonamide (-SO₂NH-) : A sulfonamide group can serve as a more complex bioisostere. drughunter.com The resulting compound, N-(3-(methylamino)propyl)-4-bromobenzenesulfonamide, introduces a hydrogen bond donor and changes the geometry compared to the original ether linkage.

Methylene (B1212753) Ether (-CH₂O-) : Reversing the ether or replacing it with a methylene ether linkage, as in 3-((4-bromobenzyl)oxy)-N-methylpropan-1-amine, alters the connectivity and flexibility. nih.gov

Difluoromethylene (-CF₂-) : A difluoromethylene group is a well-regarded bioisostere for an ether oxygen, as it mimics the steric and electronic features while often improving metabolic stability. nih.gov

Original Linkage Bioisosteric Replacement Example Linker Resulting Moiety
EtherThioether-S-(4-bromophenyl)thio
EtherSulfonamide-SO₂NH-4-bromophenylsulfonamido
EtherMethylene Ether-CH₂O-4-bromobenzyloxy nih.gov
EtherAmine-NH-(4-bromophenyl)amino
EtherDifluoromethylene-CF₂-1-bromo-4-(3-(methylamino)propyl)difluoromethyl)benzene

Amine Bioisosteres for Modulated Receptor Interactions

The secondary amine in this compound is a critical pharmacophoric feature, pivotal for its interaction with various receptors and transporters. The nitrogen atom's basicity and its capacity to form hydrogen bonds are key determinants of binding affinity and selectivity. Bioisosteric replacement of this amine group is a strategic approach in medicinal chemistry to fine-tune these properties, aiming to enhance therapeutic efficacy, improve metabolic stability, or alter the selectivity profile. cambridgemedchemconsulting.com

Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and which produce broadly similar biological effects. The goal of employing an amine bioisostere is to create a new molecule with biological properties similar to the parent compound but with potential improvements in other areas. cambridgemedchemconsulting.com For instance, modifying the amine can alter its pKa, which in turn affects the molecule's ionization state at physiological pH. This is crucial for its ability to cross cell membranes and interact with the binding pockets of target proteins, which are often sensitive to the charge of the ligand.

Common bioisosteric replacements for a secondary amine like the N-methylpropan-1-amine moiety can include:

Altering N-alkylation: Simple modifications, such as replacing the N-methyl group with larger alkyl groups (e.g., N-propyl), can probe the steric tolerance of the receptor's binding site. nih.gov

Introducing Cyclic Amines: Incorporating the nitrogen into a cyclic structure, such as a piperidine or pyrrolidine ring, can introduce conformational rigidity. This can lead to an increase in binding affinity by reducing the entropic penalty of binding and can also enhance selectivity for a particular receptor subtype.

The rationale behind these modifications is to systematically alter the steric bulk, lipophilicity, and hydrogen bonding capability of the amine portion of the molecule. Each modification can lead to a different interaction profile with the target receptor, potentially shifting the molecule's activity from an inhibitor to a modulator, or altering its selectivity between different receptors or transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.govdroracle.ai

Comparative Analysis of Biological Activities Across a Series of Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR studies have often focused on modifications to both the phenoxy ring and the amine side chain. These studies typically involve synthesizing a series of related compounds and evaluating their activity in relevant biological assays, such as receptor binding assays (measuring Kᵢ values) or functional assays (measuring IC₅₀ values).

Influence of N-Substitution on Biological Activity

The nature of the substituent on the amine nitrogen significantly influences biological activity. Research on fluoxetine (B1211875), a structurally related compound, provides insight into how these modifications can impact efficacy. In a study examining the anti-inflammatory properties of fluoxetine analogues, the N-methyl group was shown to be crucial. nih.gov

As illustrated in the table below, replacing the entire methylamino group with a chlorine atom resulted in a complete loss of activity. However, substitution of the N-methyl with a slightly larger N-propyl group retained potent activity. More substantial modifications, such as adding an N-phenyl group, led to inactivity, suggesting steric or electronic constraints within the biological target's binding site. nih.gov

CompoundN-SubstitutionIL-6 Inhibition IC₅₀ (µM)
Fluoxetine (Reference)-CH₃4.76
Analogue 1-CH₂CH₂CH₃ (Propyl)~5
Analogue 2-CH₂(3-pyridinyl)~5
Analogue 3-PhenylInactive
Analogue 4-CH₂(4-CF₃-phenyl)Inactive
Analogue 5 (Amine replaced)-ClInactive

Data adapted from a study on the anti-inflammatory effects of fluoxetine analogues. nih.gov

Influence of Aromatic Ring Substitution

The substitution pattern on the phenoxy ring is another key determinant of biological activity and selectivity. The 4-bromo substitution in the parent compound is just one of many possibilities that have been explored. Studies on analogues of tomoxetine (B1242691), another related aryloxylpropanamine, demonstrate the impact of altering the aromatic substitution on monoamine transporter inhibition.

The data below shows the binding affinities (Kᵢ values) of tomoxetine and a halogenated analogue at the norepinephrine (NE) and serotonin (5HT) uptake sites. The introduction of a 2-iodo substituent on the phenoxy ring resulted in a compound with very high affinity for the NE uptake site, while maintaining lower affinity for the 5HT site, thereby enhancing its selectivity as a norepinephrine reuptake inhibitor. nih.gov

CompoundAromatic SubstitutionNE Uptake Site Kᵢ (nM)5HT Uptake Site Kᵢ (nM)Selectivity (5HT/NE)
Tomoxetine (Reference)2-Methyl3.5121~34.6
Analogue (289306)2-Iodo0.3725~67.6

Data adapted from a study on halogenated analogues of tomoxetine. nih.gov

These comparative analyses underscore the sensitivity of the biological activity of aryloxylpropanamines to subtle structural changes. Both the amine side chain and the aromatic ring are critical regions for modification, allowing for the systematic optimization of potency and selectivity for specific molecular targets.

Future Research Directions and Advanced Academic Perspectives on 3 4 Bromophenoxy N Methylpropan 1 Amine

Integration of Multi-Omics Data in Understanding Compound-Biological System Interactions

A deep understanding of the molecular mechanisms of 3-(4-bromophenoxy)-N-methylpropan-1-amine requires a holistic approach that goes beyond single-endpoint assays. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-level view of the compound's interaction with biological systems. nih.govsemanticscholar.org Multi-omics approaches can help build global maps of the complex molecular events that occur following compound administration. nih.gov

By systematically analyzing changes across these molecular layers, researchers can identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for efficacy and response. For instance, proteogenomics, which integrates proteomics data with genomic and transcriptomic information, can reveal how genetic variations influence protein-level responses to the compound. semanticscholar.org This comprehensive analysis can uncover the causal connections between the drug and complex phenotypes. semanticscholar.org

Future studies should employ these integrated strategies to create a detailed map of the signaling pathways modulated by this compound. This could involve treating relevant cell lines or model organisms with the compound and then performing a time-course analysis of the transcriptome, proteome, and metabolome.

Table 1: Hypothetical Multi-Omics Data Integration for this compound

Omics LayerPotential FindingsImplication for Research
Genomics Identification of single nucleotide polymorphisms (SNPs) associated with differential response to the compound.Stratification of patient populations; prediction of responders vs. non-responders.
Transcriptomics Up/downregulation of specific mRNA transcripts in key signaling pathways (e.g., MAPK, PI3K/Akt).Elucidation of the primary mechanism of action and off-target effects.
Proteomics Alterations in the expression levels and post-translational modifications of target proteins and downstream effectors.Validation of drug-target engagement and understanding of functional consequences.
Metabolomics Changes in the levels of key metabolites, indicating shifts in cellular metabolic pathways.Identification of biomarkers for drug efficacy and monitoring of metabolic side effects.

Development of Advanced In Vitro Biological Models for Compound Evaluation

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of in vivo drug efficacy and toxicity. nih.govresearchgate.net The development and application of more physiologically relevant in vitro models are crucial for the preclinical evaluation of compounds like this compound.

Organoids and 3D cell cultures are three-dimensional structures derived from stem cells that self-organize to mimic the architecture and function of native organs. researchgate.net These models offer a significant advantage over 2D cultures by recapitulating cell-cell and cell-matrix interactions, as well as tissue-specific physiological functions.

For evaluating this compound, disease-specific organoids (e.g., tumor organoids from cancer patients) could be used to assess efficacy in a personalized medicine context. Furthermore, organoids of key metabolic organs, such as the liver and kidney, can be used to study the compound's metabolism and potential organ-specific toxicity. nih.gov

Microfluidic systems, also known as "organ-on-a-chip" (OOC) technology, allow for the precise control of the cellular microenvironment and the co-culture of different cell types in a dynamic system. nih.gov These platforms can simulate the complex interactions between different organs, for example, by creating a gut-liver axis model to study the oral absorption and first-pass metabolism of a compound. nih.gov

Integrating these advanced models with high-throughput screening (HTS) can accelerate the evaluation of this compound and its analogues. Automated systems utilizing 3D bioprinters can produce perfusion-ready OOC devices, enabling large-scale screening for efficacy and toxicity. nih.gov

Table 2: Comparison of In Vitro Models for Compound Evaluation

Model TypeKey FeaturesApplication for this compound
2D Cell Culture Monolayer of cells on a flat surface.Initial high-throughput screening for basic activity.
3D Spheroids Simple aggregates of cells grown in suspension or hydrogels.Assessment of compound penetration and efficacy in a 3D context.
Organoids Self-organizing 3D structures with organ-like functionality.Personalized efficacy testing on patient-derived organoids; toxicity studies.
Organ-on-a-Chip Microfluidic devices with cultured living cells simulating organ functions.Multi-organ toxicity assessment; pharmacokinetic and pharmacodynamic (PK/PD) modeling. nih.gov

Rational Design of Next-Generation Analogues with Enhanced Selectivity or Potency

Building upon the scaffold of this compound, rational design strategies can be employed to develop next-generation analogues with improved pharmacological properties, such as enhanced potency, greater selectivity, and optimized pharmacokinetic profiles.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govfrontiersin.org It involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind to the target of interest. nih.govnih.gov These initial fragment hits, although often having low affinity, can be efficiently optimized into potent leads by growing, linking, or merging them. frontiersin.orgnih.gov

In the context of this compound, FBDD could be used to explore the chemical space around its core structure. By identifying fragments that bind to novel pockets on the target protein, researchers can design new analogues with unique interaction profiles and potentially improved selectivity. High-resolution structural information from techniques like X-ray crystallography is critical for guiding the optimization process. nih.gov

Targeted covalent inhibitors (TCIs) are designed to form a stable, covalent bond with their biological target. researchgate.net This approach can lead to high potency, prolonged duration of action, and the ability to target challenging proteins. researchgate.netyoutube.com The design of a TCI involves incorporating a reactive electrophilic group (a "warhead") into the ligand, which can form a bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein. cresset-group.com

Future research could explore the development of covalent analogues of this compound. This would involve identifying a suitable nucleophilic residue in the binding site of its target and then synthetically modifying the compound to include a compatible warhead. The kinetics of both the initial non-covalent binding and the subsequent covalent bond formation are critical parameters to optimize during the drug discovery process. youtube.com

Table 3: Strategies for Rational Analogue Design

Design StrategyPrinciplePotential Outcome for Analogues
Structure-Activity Relationship (SAR) Systematic modification of the chemical structure to determine the effect on biological activity.Optimization of potency and selectivity.
Fragment-Based Drug Discovery (FBDD) Building lead compounds from low-complexity fragments. nih.govDiscovery of novel chemical scaffolds and binding modes.
Covalent Inhibitor Design Introduction of a reactive group to form a covalent bond with the target. epa.govIncreased potency and prolonged duration of action.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling for ADMET (Academic Research Focus on Methods, Not Results)

A significant hurdle in drug development is the high attrition rate of candidates due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Machine learning has emerged as a critical tool for the early-stage prediction of these properties, allowing for the prioritization of compounds with more favorable profiles. iapchem.orgnih.gov For a compound such as this compound, various in silico models can be developed to forecast its pharmacokinetic and toxicological characteristics.

The development of robust predictive ADMET models relies on several key components. It begins with the collection of large, high-quality datasets of molecules with experimentally determined ADMET properties. nih.gov Molecular descriptors and fingerprints, which are numerical representations of a molecule's structural and physicochemical features, are then calculated. researchgate.net These features serve as the input for various ML algorithms.

Table 1: Methodologies in Predictive ADMET Modeling

ADMET Property Common Machine Learning Models Typical Molecular Descriptors Used
Absorption Support Vector Machines (SVM), Graph Neural Networks (GNNs) Topological Polar Surface Area (TPSA), LogP, Molecular Weight
Distribution Random Forest, Gradient Boosting Fraction of sp3 carbons, Number of Rotatable Bonds, H-bond donors/acceptors
Metabolism Deep Neural Networks (DNNs), k-Nearest Neighbors Substructure fingerprints (e.g., MACCS keys), Electronic properties
Excretion Quantitative Structure-Property Relationship (QSPR) Solubility (LogS), Ionization state (pKa)

| Toxicity | Ensemble Models, Convolutional Neural Networks (CNNs) | Structural alerts (toxicophores), Quantum mechanical descriptors |

Automated Synthesis and High-Throughput Experimentation

Automated synthesis platforms can perform multi-step reactions in miniaturized formats, such as multi-well plates, with robotic liquid handlers dispensing reagents at the nano- or micro-scale. nih.govrsc.org This not only increases throughput but also minimizes the consumption of valuable reagents and reduces waste. nih.gov For a molecule like this compound, an automated workflow could be designed to explore a wide range of substituents on the phenyl ring or modifications to the amine side chain, quickly generating hundreds or thousands of derivatives. youtube.comprf.org

Following synthesis, these compound libraries are subjected to high-throughput screening (HTS) to evaluate their biological activity. nih.gov HTS assays are designed to be rapid, robust, and amenable to automation. The large datasets generated from HTS can then be fed back into ML models to refine predictions and guide the design of the next generation of compounds, creating a closed-loop discovery process. rsc.org

Table 2: Components of an Automated Synthesis and High-Throughput Screening Platform

Component Function Relevance to Compound Optimization
Robotic Liquid Handlers Precise dispensing of reagents and compounds in miniaturized formats (e.g., 1536-well plates). rsc.org Enables rapid creation of large, diverse chemical libraries from a core scaffold.
Parallel Reaction Blocks Allow for multiple reactions to be run simultaneously under varied conditions (temperature, catalysts). Facilitates efficient optimization of reaction conditions for analog synthesis. youtube.com
Automated Purification Systems like mass-directed automated chromatography for rapid purification of reaction products. Ensures the quality and purity of compounds before biological screening.
High-Throughput Screening Robotic systems for performing biochemical or cell-based assays on thousands of compounds per day. Rapidly identifies active compounds ("hits") from the synthesized library. nih.gov

| Data Analysis Pipeline | Integrated software for processing, analyzing, and visualizing large datasets from screening experiments. | Feeds experimental results back into predictive models to guide subsequent design cycles. |

Exploration of Novel Therapeutic Areas Based on Unique Mechanism of Action Discoveries

Identifying a compound's mechanism of action (MoA) is fundamental to understanding its therapeutic potential and potential liabilities. While this compound may have been developed with a specific target in mind, its structural features could allow it to interact with other biological targets, potentially opening up novel therapeutic applications. Computational methods, powered by AI, are increasingly used to predict off-target interactions and elucidate novel MoAs. nih.gov

The process often begins with large-scale screening of the compound against panels of receptors, enzymes, and ion channels. The resulting activity profile can then be analyzed using AI algorithms to identify patterns and predict the most likely molecular targets. mdpi.com For example, structure-based approaches, such as molecular docking, can be used to computationally assess the binding of this compound against a database of 3D protein structures. nih.gov

Furthermore, AI can analyze complex biological data, such as transcriptomics or proteomics data from cells treated with the compound, to generate hypotheses about its MoA. By identifying pathways that are significantly perturbed by the compound, researchers can infer its biological function and potential therapeutic uses beyond its original indication. The discovery of a unique MoA could reposition a compound like this compound for entirely new diseases, representing a significant opportunity in drug discovery.

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenoxy)-N-methylpropan-1-amine, and how can reaction yields be improved?

The compound can be synthesized via a Mannich reaction, leveraging alkyl aryl ketones, methylamine, and formaldehyde in ethanol under reflux . To improve yields:

  • Optimize molar ratios of reactants (e.g., ketone:amine:formaldehyde = 1:1.2:1.5).
  • Monitor reaction progress via TLC or HPLC to identify intermediates.
  • Use catalytic acids (e.g., HCl) to accelerate iminium ion formation.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?

  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to detect impurities (e.g., desmethyl analogs or bromophenoxy side products) .
  • 1H/13C NMR : Verify structural integrity by comparing peaks to reference standards (e.g., δ 7.4–6.8 ppm for aromatic protons, δ 3.2–2.8 ppm for methylamine protons) .
  • Elemental analysis : Confirm stoichiometry (C, H, N, Br) with ≤0.3% deviation from theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

  • X-ray crystallography : Resolve ambiguities in spatial configuration (e.g., confirm anti/syn addition in Mannich adducts) .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Density Functional Theory (DFT) : Compare experimental NMR data with computed chemical shifts for competing stereoisomers.

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stirring rate) affecting yield and purity.
  • Quality-by-Design (QbD) : Define a design space for reaction conditions (e.g., pH 4–6, 70–80°C) to ensure robustness .

Q. How can researchers address discrepancies between computational predictions and experimental data for physicochemical properties?

  • Solubility studies : Compare predicted logP (e.g., using ChemAxon) with experimental shake-flask method results in buffers (pH 1–7.4).
  • Thermogravimetric Analysis (TGA) : Validate thermal stability predictions (e.g., decomposition temperature) against experimental DSC/TGA data .
  • Revisiting force fields : Adjust molecular dynamics simulations (e.g., OPLS-AA) to better align with observed crystal packing or solubility trends.

Critical Considerations

  • Regulatory compliance : Adhere to ICH guidelines (Q3A/B) for impurity profiling in pharmaceutical intermediates .
  • Safety protocols : Handle brominated intermediates in fume hoods due to potential toxicity (LD50 250 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.